(R)-4'-Hydroxywarfarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

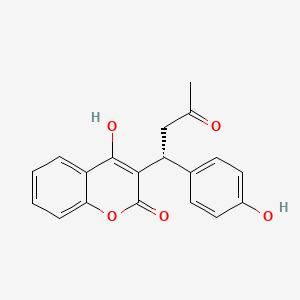

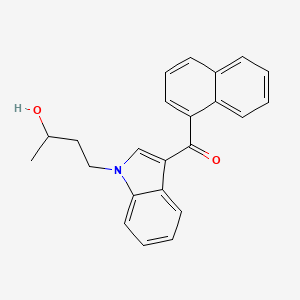

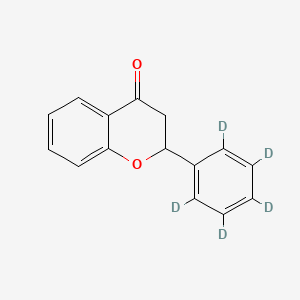

(R)-4'-Hydroxywarfarin is a chemical compound that belongs to the class of coumarin derivatives. It is a potent anticoagulant that is used in the treatment and prevention of thromboembolic disorders. The compound is synthesized using various methods, and its mechanism of action involves the inhibition of vitamin K epoxide reductase, an enzyme that is involved in the synthesis of clotting factors.

Scientific Research Applications

Metabolism and Enzymatic Interactions : The glucuronidation of R- and S-enantiomers of hydroxywarfarin, including (R)-4'-Hydroxywarfarin, demonstrates significantly different kinetics. UGT1A1 and UGT1A10 have higher capacities for certain hydroxywarfarin enantiomers' glucuronidation. This indicates the importance of these enzymes in the metabolism of warfarin and its enantiomers, including this compound (Bratton et al., 2012).

CYP2C19's Role in Warfarin Metabolism : CYP2C19 metabolizes R- and S-warfarin mainly to hydroxywarfarin, with 4'-hydroxywarfarin as a minor metabolite. The study suggests CYP2C19 impacts R-warfarin metabolism, potentially affecting patient response to therapy (Kim et al., 2013).

Microbial Models : Cunninghamella bainieri, a fungus, can metabolize warfarin to 4'-hydroxywarfarin. This highlights the potential use of microbial models to study warfarin metabolism and explore pharmacokinetics (Rizzo & Davis, 1989).

Glucuronidation of Hydroxywarfarin by UGTs : Multiple UGTs in human liver microsomes glucuronidate both R- and S-7-hydroxywarfarin into two metabolites, demonstrating the complexity and redundancy in warfarin's metabolic pathways (Pugh et al., 2014).

Inhibition of CYP2C9 Metabolism by Hydroxywarfarin Metabolites : Hydroxywarfarin metabolites, including 4'-hydroxywarfarin, inhibit the hydroxylation of warfarin by CYP2C9. This suggests that the metabolites may limit metabolic capacity toward warfarin and influence patient responses to therapy (Jones et al., 2010).

Reductive Elimination Pathway for 10-Hydroxywarfarin : A novel pathway for the reduction of 10-hydroxywarfarin, which may have clinical relevance, was discovered. This finding can impact the understanding of warfarin's pharmacological activity and elimination (Pouncey et al., 2022).

Simultaneous Measurement of Warfarin Enantiomers and Metabolites : A method was developed for the simultaneous detection of warfarin enantiomers and their 7-hydroxywarfarin metabolites in plasma, enabling a better understanding of the drug's metabolism (Zuo et al., 2010).

properties

IUPAC Name |

4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63740-78-3 |

Source

|

| Record name | 4'-Hydroxywarfarin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-HYDROXYWARFARIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX5AM6WEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)